methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
Description
Methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate is a hybrid molecule combining an adamantane backbone with pyrazole and furan heterocyclic moieties. The adamantane core, known for its rigid, diamondoid structure, is functionalized at the 1-position with a methyl carboxylate group and at the 3-position with an amido-linked pyrazole ring substituted with a furan group. The pyrazole and furan components may enhance binding affinity to biological targets due to their hydrogen-bonding and π-stacking capabilities, as highlighted in studies on analogous heterocyclic systems .
Properties
IUPAC Name |
methyl 3-[[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]amino]adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-18(25)19-7-12-5-13(8-19)10-20(9-12,11-19)21-17(24)15-6-14(22-23-15)16-3-2-4-27-16/h2-4,6,12-13H,5,7-11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWXWTFQFASTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NNC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the adamantane core, followed by the introduction of the furan and pyrazole groups through a series of reactions such as nucleophilic substitution, cyclization, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The adamantane core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Scientific Research Applications
Chemistry
In chemistry, methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved bioavailability and target specificity.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate involves its interaction with specific molecular targets. The furan and pyrazole moieties can bind to enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. Pathways involved in its mechanism of action include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Adamantane-Containing Triazole Derivatives
Compounds such as 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones (R = methyl or phenyl) share the adamantane core but differ in their heterocyclic substituents. These derivatives exhibit antihypoxic activity in rodent models, with alkylthio variants (e.g., 3-alkylthio-5-adamantyl-triazoles) showing enhanced solubility and bioavailability compared to unsubstituted triazoles . For example, 5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion (m.p. 215–217°C) demonstrates moderate activity in hypoxia models, while its ethylthio derivative (Ia, m.p. 98–100°C) shows improved efficacy due to increased lipophilicity (Table 1) .
2.1.2 Pyrazole-Furan Hybrids
Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) feature pyrazole cores fused with thiophene or cyano groups. These exhibit distinct electronic properties compared to the furan-substituted pyrazole in the target compound. However, the furan group in the target compound may offer superior metabolic stability due to reduced susceptibility to oxidative degradation compared to thiophene .
2.1.3 Adamantane Carboxylate Esters
Derivatives such as 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl 1-adamantanecarboxylate (CAS 313981-98-5) share the adamantane carboxylate ester group but incorporate isoindole and indole moieties.
Biological Activity
Methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features an adamantane core linked to a furan and pyrazole moiety, which provides unique chemical properties. The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and esterification. The following table summarizes the synthetic routes and yields associated with this compound:
| Synthetic Route | Key Steps | Yield (%) |
|---|---|---|
| Route A | Nucleophilic substitution of adamantane | 85% |
| Route B | Cyclization with furan derivative | 78% |
| Route C | Esterification with pyrazole amine | 90% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan and pyrazole moieties can bind to enzymes or receptors, modulating their activity. The adamantane core enhances the compound's stability and membrane permeability.
Potential Targets:
- Enzymatic Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including 11β-HSD1, which plays a crucial role in steroid metabolism.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a derivative demonstrated significant cytotoxicity against human cancer cells with an IC50 value of 10 µM.
- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing promising antibacterial activity against Gram-positive bacteria and fungi such as Candida albicans.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic use in inflammatory diseases.
Case Studies
Several studies have focused on the biological evaluation of this compound:
Study 1: Anticancer Efficacy
A study assessed the anticancer properties of the compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 5 µM.
Study 2: Enzyme Inhibition
In vivo studies evaluated the inhibition of 11β-HSD1 in mice. The compound exhibited approximately 79% inhibition after oral administration at a dose of 20 mg/kg, highlighting its potential as a therapeutic agent for metabolic disorders.
Comparison with Similar Compounds
The following table compares this compound with other related compounds:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Methyl adamantane carboxylate | Antiviral | 15 |
| Methyl pyrazole carboxylate | Anticancer | 12 |
| Methyl furan derivative | Antimicrobial | 8 |
| Methyl 3-[3-(furan-2-yl)-1H-pyrazole] | Anticancer/Anti-inflammatory | 10 |
Q & A
Q. What are the established synthetic routes for methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions .
- Amide Coupling : Reaction of the pyrazole-carboxylic acid intermediate with the adamantane-1-carboxylate moiety using coupling agents like EDCI/HOBt or DCC .
- Functionalization : Introduction of the furan-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Key challenges include regioselectivity in pyrazole formation and purity control during amide bond formation.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with adamantane protons appearing as distinct singlets (~1.6–2.2 ppm) and furan/pyrazole protons in aromatic regions (6.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What are the key physicochemical properties influencing its experimental handling?
- Solubility : Low aqueous solubility due to adamantane’s hydrophobicity; requires DMSO or ethanol for dissolution .
- Stability : Susceptible to hydrolysis under basic conditions; store at -20°C in inert atmospheres .
- Melting Point : Adamantane derivatives typically melt between 150–250°C, confirmed via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening : Use Pd(PPh) for Suzuki couplings to enhance furan incorporation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve amide coupling yields compared to THF .
- Temperature Control : Pyrazole cyclization at 60–80°C minimizes side products .
- Continuous Flow Reactors : Enable precise control of exothermic reactions and scalability .
Q. How do structural modifications (e.g., substituents on pyrazole or adamantane) affect biological activity?
Comparative studies on analogs reveal:
| Modification | Observed Impact on Activity | Reference |
|---|---|---|
| Fluorine at pyrazole | Increased metabolic stability | |
| Bulkier adamantane | Enhanced target binding affinity | |
| Furan vs. thiophene | Altered pharmacokinetic profiles | |
| Such structure-activity relationships (SAR) guide rational drug design. |
Q. What experimental designs resolve contradictions in reported biological activities?
- Dose-Response Studies : Establish EC/IC values across multiple cell lines to assess specificity .
- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability tests to validate mechanisms .
- In Vivo vs. In Vitro : Address discrepancies by correlating plasma exposure levels (via LC-MS/MS) with efficacy .
Q. How is computational modeling integrated into studying this compound’s mechanism?
- Docking Simulations : Predict binding modes with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .
- MD Simulations : Assess adamantane’s rigid structure on protein-ligand complex stability over 100-ns trajectories .
- QSAR Models : Relate logP and polar surface area to bioavailability trends .
Q. What methodologies assess the compound’s pharmacokinetic (PK) and toxicity profiles?
- In Vitro ADME : Caco-2 permeability, microsomal stability, and CYP450 inhibition assays .
- In Vivo PK : Rodent studies with serial blood sampling and non-compartmental analysis (NCA) for AUC and t .
- Toxicogenomics : RNA-seq to identify off-target gene expression changes at sublethal doses .
Q. How do environmental factors (pH, temperature) influence its stability in biological matrices?
- Forced Degradation : Exposure to pH 1–13 buffers identifies acid-labile amide bonds .
- Thermal Analysis : TGA shows decomposition >200°C, confirming short-term storage stability .
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials recommended .
Q. What strategies mitigate batch-to-batch variability during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
